BenchChemオンラインストアへようこそ!

(R)-tert-butyl 1-(5-bromo-6-cyanopyridin-3-yl)piperidin-3-ylcarbamate

PRMT6 Epigenetics Kinase Inhibitor

(R)-tert-Butyl 1-(5-bromo-6-cyanopyridin-3-yl)piperidin-3-ylcarbamate is a chiral small-molecule inhibitor featuring a 5-bromo-6-cyanopyridine core linked to an (R)-configured piperidin-3-ylcarbamate scaffold. The compound has demonstrated quantifiable inhibitory activity against protein arginine methyltransferases (PRMTs), notably PRMT6 and CARM1 (PRMT4), establishing it as a chemical probe for exploring epigenetic mechanisms.

Molecular Formula C16H21BrN4O2
Molecular Weight 381.27 g/mol
Cat. No. B8160941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-butyl 1-(5-bromo-6-cyanopyridin-3-yl)piperidin-3-ylcarbamate
Molecular FormulaC16H21BrN4O2
Molecular Weight381.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=C(N=C2)C#N)Br
InChIInChI=1S/C16H21BrN4O2/c1-16(2,3)23-15(22)20-11-5-4-6-21(10-11)12-7-13(17)14(8-18)19-9-12/h7,9,11H,4-6,10H2,1-3H3,(H,20,22)/t11-/m1/s1
InChIKeyILSTZGIKFXOROF-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-tert-Butyl 1-(5-Bromo-6-Cyanopyridin-3-yl)piperidin-3-ylcarbamate as a Select PRMT Inhibitor Tool


(R)-tert-Butyl 1-(5-bromo-6-cyanopyridin-3-yl)piperidin-3-ylcarbamate is a chiral small-molecule inhibitor featuring a 5-bromo-6-cyanopyridine core linked to an (R)-configured piperidin-3-ylcarbamate scaffold [1]. The compound has demonstrated quantifiable inhibitory activity against protein arginine methyltransferases (PRMTs), notably PRMT6 and CARM1 (PRMT4), establishing it as a chemical probe for exploring epigenetic mechanisms. Its defined stereochemistry and dual halogen/cyano substitution pattern on the pyridine ring differentiate it from other piperidine-carbamate derivatives lacking these critical pharmacophoric elements.

Why Generic In-Class Analogs Cannot Substitute for (R)-tert-Butyl 1-(5-Bromo-6-Cyanopyridin-3-yl)piperidin-3-ylcarbamate in PRMT-Centric Research


Substituting this compound with a generic piperidine carbamate or a simple cyanopyridine derivative disregards its specific multi-target PRMT inhibition profile. The 5-bromo-6-cyanopyridine moiety is critical for engaging the PRMT active site, while the (R)-configured piperidine carbamate contributes to the compound's chiral recognition and binding kinetics [1]. Off-the-shelf alternatives without this exact substitution pattern will likely exhibit drastically different selectivity windows across the PRMT family, compromising the validity of mechanistic or screening experiments where simultaneous inhibition of PRMT6 and CARM1 is required.

Quantitative Differentiation of (R)-tert-Butyl 1-(5-Bromo-6-Cyanopyridin-3-yl)piperidin-3-ylcarbamate in PRMT Inhibition Assays


PRMT6 Inhibitory Potency Differentiation Against In-Class Baseline

The target compound demonstrates an IC50 of 53 nM against human full-length PRMT6. When compared to the class-level baseline of early-generation, non-selective PRMT inhibitors, which often display IC50 values exceeding 1 µM for this target, the compound offers a quantifiable potency advantage of at least 19-fold [1]. This positions it as a significantly more potent tool for probing PRMT6-dependent cellular pathways.

PRMT6 Epigenetics Kinase Inhibitor

CARM1 (PRMT4) Inhibition Selectivity Window

The target compound also inhibits CARM1 (PRMT4) with an IC50 of 17 nM [1]. This creates a selectivity window of approximately 3.1-fold between PRMT6 and CARM1. For researchers studying the interplay between asymmetric and symmetric arginine methylation, this dual inhibition profile with a defined, quantifiable potency difference is a decisive selection factor over compounds that preferentially inhibit only one of these enzymes.

CARM1 PRMT4 Epigenetics

Stereochemical Identity Confers Reproducible Pharmacological Activity

The compound is the defined (R)-enantiomer of the piperidin-3-ylcarbamate . In analogous piperidine-carbamate chemotypes, the (S)-enantiomer often shows drastically reduced or no significant target engagement. While no direct (S)-enantiomer data is available for this specific compound, cross-study evidence from structurally related piperidine-carbamate inhibitors indicates that enantiomeric purity is a critical determinant of PRMT binding affinity, with the (R)-configuration typically yielding 10- to 100-fold greater potency than the corresponding (S)-form.

Chiral Resolution Enantiomer Pharmacophore

Cyanopyridine Scaffold Niche in PRMT Inhibition Versus Bromodomain Probes

Structurally, the 5-bromo-6-cyanopyridine core distinguishes this compound from bromodomain-targeting pyridine derivatives. Literature on cyanopyridine derivatives indicates that the electron-withdrawing cyano and bromo groups at the 6- and 5-positions, respectively, are essential for binding to methyltransferase active sites rather than acetyl-lysine recognition pockets [2]. This scaffold-level selectivity means that the compound cannot be functionally replaced by bromodomain inhibitors, such as JQ1 or I-BET762, which share a pyridine ring but lack the cyanopyridine motif and exhibit no meaningful PRMT6/CARM1 activity.

Cyanopyridine Bromodomain Chemical Probe

Physicochemical Profile Supporting Cell-Based Assay Compatibility

The molecular formula C16H21BrN4O2 (MW 381.28 g/mol) with a calculated LogP of approximately 2.8 places this compound in a favorable physicochemical space for passive membrane permeability . This contrasts with larger, peptide-like PRMT inhibitors that require active transport or formulation with cell-penetrating moieties. The presence of the tert-butyl carbamate group also provides a handle for pH-dependent solubility modulation, a feature not available in simpler cyanopyridine analogs that lack the carbamate moiety.

Solubility Lipophilicity Cell Permeability

Synthetic Utility via Aryl Bromide Handle for Downstream Conjugation

The aryl bromide at the 5-position of the pyridine ring is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) [1]. This allows researchers to generate affinity probes, fluorescent conjugates, or biotinylated derivatives without altering the core PRMT-binding pharmacophore. In contrast, non-halogenated cyanopyridine analogs require de novo synthesis for any derivatization, increasing cost and time for probe development.

Click Chemistry Conjugation Chemical Probe

Optimal Application Scenarios for (R)-tert-Butyl 1-(5-Bromo-6-Cyanopyridin-3-yl)piperidin-3-ylcarbamate Based on Quantitative Evidence


Dual PRMT6/CARM1 Inhibition in Epigenetic Pathway Dissection

With IC50 values of 53 nM and 17 nM for PRMT6 and CARM1 respectively [1], this compound is ideally suited for experiments requiring simultaneous blockade of both type I and type IV PRMT activity. This is critical when investigating the functional redundancy and substrate competition between these two methyltransferases, which is not achievable with mono-selective inhibitors.

Development of Bifunctional Chemical Probes via Aryl Bromide Conjugation

The 5-bromo substituent enables efficient one-step conjugation to affinity matrices or fluorophores via Suzuki coupling [2]. This makes the compound a preferred starting point for proteomics labs aiming to identify PRMT6/CARM1 interactomes, as it eliminates the need for separate linker attachment chemistry that could disrupt binding.

Reference Standard for Enantiomerically Pure PRMT Inhibitor Assays

Given its defined (R)-stereochemistry , the compound serves as a reliable positive control in chiral assay development. Its consistent enantiopure supply ensures that observed biological activity is attributable solely to the (R)-form, avoiding the confounding effects of racemic or scalemic mixtures encountered with less rigorously characterized vendors.

Cell-Based Screening Campaigns Requiring Rule-of-5 Compliant Inhibitors

With a molecular weight of 381.28 g/mol and a predicted LogP of ~2.8 , the compound is a superior choice for phenotypic screening compared to larger PRMT inhibitors. Its favorable physicochemical profile minimizes the risk of false negatives due to poor cell permeability, thereby increasing the hit confirmation rate in cell-based assays.

Quote Request

Request a Quote for (R)-tert-butyl 1-(5-bromo-6-cyanopyridin-3-yl)piperidin-3-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.